molecular formula C18H16ClF3N4OS B3441603 (Azepan-1-yl)[3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone CAS No. 5678-77-3

(Azepan-1-yl)[3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

Cat. No.: B3441603
CAS No.: 5678-77-3
M. Wt: 428.9 g/mol
InChI Key: RIYNNDAOGXNYFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-297176 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step typically involves the use of trifluoromethylating agents under controlled conditions.

    Attachment of the thienyl and chloro groups: These groups are introduced through substitution reactions using suitable reagents.

    Final coupling with hexahydro-1H-azepin-1-yl: This step involves the use of coupling agents to attach the azepinyl group to the core structure.

Industrial Production Methods

Industrial production of WAY-297176 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

WAY-297176 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

WAY-297176 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of other complex molecules.

    Biology: Employed in studies investigating the role of 11β-hydroxysteroid dehydrogenase type 1 in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in conditions related to glucocorticoid metabolism.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

WAY-297176 exerts its effects by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1. This enzyme is involved in the conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, WAY-297176 reduces the levels of active cortisol, which can have various physiological effects. The molecular targets and pathways involved in this mechanism include the binding of WAY-297176 to the active site of the enzyme, thereby preventing its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WAY-297176 is unique due to its specific inhibition of 11β-hydroxysteroid dehydrogenase type 1, which distinguishes it from other compounds targeting similar pathways. Its structural features, such as the trifluoromethyl and thienyl groups, contribute to its distinct pharmacological profile .

Properties

IUPAC Name

azepan-1-yl-[3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N4OS/c19-14-15(17(27)25-7-3-1-2-4-8-25)24-26-13(18(20,21)22)10-11(23-16(14)26)12-6-5-9-28-12/h5-6,9-10H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYNNDAOGXNYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360029
Record name (Azepan-1-yl)[3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5678-77-3
Record name (Azepan-1-yl)[3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Azepan-1-yl)[3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Reactant of Route 2
Reactant of Route 2
(Azepan-1-yl)[3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Reactant of Route 3
(Azepan-1-yl)[3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Reactant of Route 4
Reactant of Route 4
(Azepan-1-yl)[3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Reactant of Route 5
Reactant of Route 5
(Azepan-1-yl)[3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Reactant of Route 6
Reactant of Route 6
(Azepan-1-yl)[3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

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